![molecular formula C21H21N3O5S B2411755 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097894-86-3](/img/structure/B2411755.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound with a complex molecular structure that suggests significant potential for biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The compound features a unique combination of functional groups that may confer distinct biological activities. Its molecular formula is C18H20N4O4S, with a molecular weight of approximately 396.5 g/mol. The presence of the benzothiadiazole moiety is particularly noteworthy as it has been associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀N₄O₄S |
Molecular Weight | 396.5 g/mol |
Structural Features | Benzothiadiazole, Benzofuran |
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide may act as an inhibitor of specific enzymes or receptors involved in disease processes. The benzothiadiazole structure is known for its anti-inflammatory and anticancer activities, suggesting that this compound could have similar effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors involved in pain signaling or tumor growth.
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in cells.
Biological Activities
Research on related compounds suggests several potential biological activities for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide:
- Anticancer Effects : Compounds containing benzothiadiazole have demonstrated cytotoxicity against various cancer cell lines.
- Anti-inflammatory Properties : Similar structures have been shown to reduce inflammation in animal models.
- Antimicrobial Activity : Some derivatives exhibit activity against bacterial and fungal pathogens.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their implications for drug development:
-
Study on Anticancer Properties :
- A compound structurally similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide showed significant cytotoxicity against breast cancer cells in vitro.
- The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
-
Anti-inflammatory Research :
- A derivative demonstrated a reduction in pro-inflammatory cytokines in a mouse model of arthritis.
- This suggests potential applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide?
- Methodological Answer : The compound's synthesis likely involves coupling a benzofuran-2-carboxamide precursor with a functionalized benzothiadiazole derivative. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen .
- Cyclopropane introduction : Employ cyclopropylation via nucleophilic substitution or transition-metal-catalyzed reactions .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
- Characterization : Confirm structure via 1H/13C-NMR (e.g., benzofuran C=O at ~165 ppm, benzothiadiazole S=O at ~1250 cm−1 in IR) .
Q. How is the compound characterized to verify structural integrity and purity?
- Methodological Answer :
- Spectroscopy : 1H-NMR for aromatic proton environments, 19F-NMR (if fluorinated intermediates), and IR for functional groups (e.g., amide C=O at ~1680 cm−1) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M+Na]+) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline) .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and scalability for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2k factorial design can identify critical parameters for cyclopropylation efficiency .
- Process Intensification : Use flow chemistry for exothermic steps (e.g., amide coupling) to improve heat transfer and reduce side reactions .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to pinpoint rate-limiting steps .
Q. What strategies are recommended to resolve contradictions in reported biological activity data for benzothiadiazole-benzofuran hybrids?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC50 protocols) across studies to identify confounding variables .
- Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (CLSI guidelines) and time-kill kinetics to confirm potency .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/cyclopropyl groups) to isolate pharmacophoric motifs .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., bacterial DNA gyrase or kinase domains) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and key residue interactions .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic sites for reactivity prediction .
Q. What experimental frameworks are suitable for evaluating pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma Stability : Incubate with human plasma (37°C) and quantify via LC-MS/MS .
- CYP450 Inhibition : Use fluorogenic substrates in human liver microsomes .
- In Vivo : Administer to rodent models (e.g., Sprague-Dawley rats) and measure bioavailability via AUC analysis .
Q. Emerging Research Directions
Q. What novel applications are proposed for benzothiadiazole-benzofuran hybrids in materials science?
- Methodological Answer :
- Organic Electronics : Test as electron-deficient moieties in OLEDs via cyclic voltammetry (HOMO/LUMO levels) .
- Metal-Organic Frameworks (MOFs) : Coordinate with Zn(II) or Cu(II) ions and characterize porosity via BET analysis .
Q. How can researchers address synthetic bottlenecks for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test Pd/XPhos systems for Suzuki-Miyaura cross-couplings to improve cyclopropane incorporation .
- Green Chemistry : Replace DMF with Cyrene™ (dihydrolevoglucosenone) to reduce environmental impact .
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-18-8-4-5-14-13-19(29-20(14)18)21(25)22-11-12-23-16-6-2-3-7-17(16)24(15-9-10-15)30(23,26)27/h2-8,13,15H,9-12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZOFGFZHVJBGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.